molecular formula C10H15N3O4 B14748311 3-Methyl-deoxycytidine

3-Methyl-deoxycytidine

Cat. No.: B14748311
M. Wt: 241.24 g/mol
InChI Key: PVWYCAIUGPUPJW-LKEWCRSYSA-N
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Description

3-Methyl-deoxycytidine is a modified nucleoside derived from deoxycytidine, where a methyl group is attached to the third carbon of the cytosine ring. This compound is of significant interest in the fields of epigenetics and molecular biology due to its role in DNA methylation and gene regulation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-deoxycytidine typically involves the methylation of deoxycytidine. One common method is the use of methyl iodide (CH3I) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods, such as enzymatic methylation using methyltransferases. These enzymes specifically target the cytosine base in deoxycytidine and transfer a methyl group from S-adenosylmethionine (SAM) to the third carbon position .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-deoxycytidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), thiols

Major Products Formed:

    Oxidation: 3-Methyl-2’-deoxyuridine

    Reduction: Deoxycytidine

    Substitution: Various substituted deoxycytidine derivatives

Mechanism of Action

The mechanism of action of 3-Methyl-deoxycytidine involves its incorporation into DNA, where it can influence gene expression by altering the methylation status of cytosine bases. This modification can affect the binding of transcription factors and other regulatory proteins, leading to changes in gene expression . The primary molecular targets are DNA methyltransferases, which catalyze the transfer of methyl groups to cytosine residues .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific methylation at the third carbon position, which can lead to distinct biological effects compared to other methylated nucleosides. Its specific role in gene regulation and potential therapeutic applications make it a compound of significant interest in various fields of research .

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one

InChI

InChI=1S/C10H15N3O4/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9/h2-3,6-7,9,11,14-15H,4-5H2,1H3/t6-,7+,9+/m0/s1

InChI Key

PVWYCAIUGPUPJW-LKEWCRSYSA-N

Isomeric SMILES

CN1C(=N)C=CN(C1=O)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CN1C(=N)C=CN(C1=O)C2CC(C(O2)CO)O

Origin of Product

United States

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